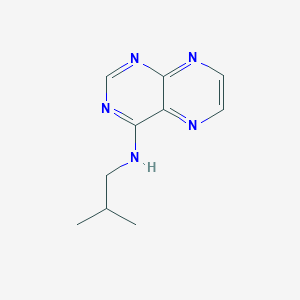

N-Isobutylpteridin-4-amine

説明

特性

分子式 |

C10H13N5 |

|---|---|

分子量 |

203.24 g/mol |

IUPAC名 |

N-(2-methylpropyl)pteridin-4-amine |

InChI |

InChI=1S/C10H13N5/c1-7(2)5-13-10-8-9(14-6-15-10)12-4-3-11-8/h3-4,6-7H,5H2,1-2H3,(H,12,13,14,15) |

InChIキー |

ZYANYXYLKYVVOJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)CNC1=NC=NC2=NC=CN=C21 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-イソブチルプテリジン-4-アミンの合成は、通常、プテリジン誘導体とイソブチルアミンの反応を含みます。一般的な方法の1つは、塩基性条件下でのハロゲン化プテリジンのイソブチルアミンによる求核置換反応です。この反応は、通常、エタノールまたはメタノールなどの溶媒中で、置換反応を促進するために高温で行われます。

工業生産方法

工業的な設定では、N-イソブチルプテリジン-4-アミンの生産には、一貫した製品品質と収率を確保するために、連続フローリアクターが使用される場合があります。触媒と最適化された反応条件の使用は、合成プロセスの効率を高めることができます。さらに、再結晶またはクロマトグラフィーなどの精製工程を使用して、高純度のN-イソブチルプテリジン-4-アミンを得ます。

化学反応の分析

科学研究における用途

N-イソブチルプテリジン-4-アミンは、科学研究にいくつかの用途があります。

化学: これは、より複雑なプテリジン誘導体を合成するための構成単位として使用されます。

生物学: この化合物は、酵素相互作用や代謝経路など、生物系における潜在的な役割について研究されています。

医学: 特にプテリジン代謝に関与する疾患の治療における、治療薬としての可能性を探る研究が進んでいます。

工業: N-イソブチルプテリジン-4-アミンは、染料、顔料、およびその他の工業用化学物質の開発に使用されています。

科学的研究の応用

Medicinal Chemistry

N-Isobutylpteridin-4-amine has been explored for its potential therapeutic applications, particularly in treating neurological disorders and cancer.

- Neurological Disorders: Research indicates that derivatives of pteridin compounds can inhibit the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may serve as a scaffold for developing inhibitors of protein aggregation .

- Anticancer Activity: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown promise in inducing apoptosis in breast cancer models, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, which is crucial for modulating biochemical pathways:

- Mechanism of Action: this compound can bind to the active sites of specific enzymes, inhibiting their activity. This characteristic is particularly useful in drug design for conditions where enzyme overactivity contributes to disease progression .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

作用機序

類似の化合物との比較

類似の化合物

- N-メチルプテリジン-4-アミン

- N-エチルプテリジン-4-アミン

- N-プロピルプテリジン-4-アミン

独自性

N-イソブチルプテリジン-4-アミンは、他のプテリジン誘導体とは異なる化学的および生物学的特性を与える特定のイソブチル基により、ユニークです。この独自性は、そのアナログと比較して、異なる反応性と相互作用を提供できるため、研究と産業用途にとって貴重な化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following comparison focuses on piperidine- and pyrimidine-based amines, which share functional group similarities or synthetic pathways with N-Isobutylpteridin-4-amine. These compounds are selected based on their structural motifs, molecular weights, and documented applications.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

- Core Heterocycles: Pteridine vs. Substituent Effects:

- The isobutyl group in this compound increases steric bulk and lipophilicity compared to smaller alkyl chains (e.g., propyl in ), which may affect membrane permeability and metabolic stability.

Electron-withdrawing groups (e.g., 4-iodophenyl in ) or aromatic systems (e.g., phenylpiperidine in ) alter electronic properties and binding kinetics.

Synthetic Pathways :

Biological Relevance :

Pharmacokinetic and Pharmacodynamic Considerations

- Lipophilicity : The isobutyl group in this compound likely confers higher logP values than acetylated () or chlorobenzyl-substituted () analogs, impacting absorption and distribution.

- Metabolic Stability : Piperidine N-methylation (e.g., ) or acetylation () reduces susceptibility to oxidative metabolism, whereas the primary amine in this compound may require protective strategies.

生物活性

N-Isobutylpteridin-4-amine is a compound with potential biological significance, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a pteridine derivative characterized by an isobutyl group at the nitrogen position. Its molecular formula is , and it exhibits properties typical of pteridine compounds, which are known for their role in various biological processes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pteridine derivatives often interact with enzymes involved in metabolic pathways. Studies have shown that this compound may inhibit specific enzymes related to nucleotide metabolism, impacting cellular proliferation and survival.

- Cytotoxic Effects : Preliminary research indicates that this compound exhibits cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in malignant cells suggests potential as an anticancer agent.

- Modulation of Signal Transduction Pathways : This compound may influence key signaling pathways involved in cell growth and differentiation. For instance, it could modulate pathways related to cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits nucleotide metabolism enzymes | |

| Signal Transduction Modulation | Affects cell growth pathways |

Case Studies

Several case studies have explored the effects of this compound on different biological systems:

- Cancer Cell Lines : In a study involving leukemia KG-1 cells, this compound demonstrated significant cytotoxicity comparable to established anticancer drugs. The half-maximal inhibitory concentration (IC50) was determined to be in the micromolar range, indicating potent activity against these cells.

- Enzymatic Assays : The compound was tested for its ability to inhibit specific enzymes related to DNA synthesis and repair. Results indicated that this compound effectively reduced enzyme activity, leading to decreased proliferation rates in treated cells.

- Animal Models : Preliminary in vivo studies have suggested that administration of this compound can lead to tumor regression in xenograft models, further supporting its potential as an anticancer therapeutic.

Future Directions

Given its promising biological activities, further research is warranted to fully elucidate the mechanisms by which this compound exerts its effects. Future studies should focus on:

- Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems will be crucial for developing effective therapeutic applications.

- Clinical Trials : Rigorous clinical trials are necessary to assess safety, efficacy, and optimal dosing regimens for potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。